molecular formula C7H8N4O B12810685 2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one CAS No. 40995-48-0

2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one

Cat. No.: B12810685
CAS No.: 40995-48-0
M. Wt: 164.16 g/mol
InChI Key: KPTZVSUIBRXAGX-UHFFFAOYSA-N
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Description

NSC 364409 is a compound of interest in the field of medicinal chemistry, particularly for its potential applications in cancer treatment. It belongs to the class of indenoisoquinoline derivatives, which are known for their ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 364409 typically involves the condensation of an indene derivative with an isoquinoline derivative under acidic conditions. The reaction is followed by cyclization and subsequent purification steps to obtain the final product. The specific reagents and conditions can vary, but common methods include the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of NSC 364409 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

NSC 364409 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can convert NSC 364409 into its reduced forms, potentially altering its pharmacological properties.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives.

Scientific Research Applications

NSC 364409 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the mechanisms of topoisomerase I inhibition and to develop new inhibitors with improved efficacy and safety profiles.

    Biology: The compound is used in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.

    Medicine: NSC 364409 is being explored as a potential anticancer agent, particularly for its ability to overcome resistance to other topoisomerase I inhibitors.

    Industry: The compound’s synthesis and derivatives are of interest for the development of new pharmaceuticals and chemical processes.

Mechanism of Action

NSC 364409 exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, NSC 364409 prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making NSC 364409 a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • NSC 706744
  • NSC 725776 (Indimitecan)
  • NSC 724998 (Indotecan)

Uniqueness

NSC 364409 is unique among indenoisoquinoline derivatives due to its specific molecular structure, which confers distinct pharmacological properties. Compared to other similar compounds, NSC 364409 has shown different patterns of topoisomerase I inhibition and DNA cleavage site specificity, which may translate to unique therapeutic advantages.

Properties

CAS No.

40995-48-0

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

2,5-dimethylpyrazolo[3,4-d]pyridazin-4-one

InChI

InChI=1S/C7H8N4O/c1-10-4-5-6(9-10)3-8-11(2)7(5)12/h3-4H,1-2H3

InChI Key

KPTZVSUIBRXAGX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C=NN(C2=O)C

Origin of Product

United States

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